molecular formula C8H10N4 B1447531 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1215932-77-6

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B1447531
M. Wt: 162.19 g/mol
InChI Key: OIQBRQXGHWVXKY-UHFFFAOYSA-N
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Description

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (3,8-DMPTA) is a heterocyclic compound with a unique structure. It has been studied extensively for its potential applications in medical and industrial research. 3,8-DMPTA has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

  • Antifungal Application

    • Application Summary : Triazolopyridines have been shown to have antifungal properties .
  • Neuroprotective Application

    • Application Summary : Some triazolopyridines have been found to have neuroprotective effects .
  • Antibacterial Application

    • Application Summary : Triazolopyridines have been shown to have antibacterial properties .
  • Anticancer Application

    • Application Summary : Some triazolopyridines have shown potential as anticancer agents .
  • Antidiabetic Application

    • Application Summary : Triazolopyridine derivatives have shown potential as antidiabetic agents .
  • Antiviral Application

    • Application Summary : Some triazolopyridines have shown potential as antiviral agents .
  • Herbicidal Application

    • Application Summary : Some [1,2,4]triazolo[4,3-a]pyridines have shown potential as herbicides .
  • Enzyme Inhibitor Application

    • Application Summary : Triazolothiadiazine derivatives, which are structurally similar to triazolopyridines, have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
  • Antitubercular Application

    • Application Summary : Some triazolopyridines have shown potential as antitubercular agents .

properties

IUPAC Name

3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBRQXGHWVXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Synthesis routes and methods

Procedure details

A suspension of 3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (Step 67.3) (14.1 g, 71.9 mmol) and 10% Pd/C (2.75 g, 25.9 mmol) in MeOH (300 mL) was shaken for 5 h under 4 bar hydrogen atmosphere at RT. Further 10% Pd/C was added and the reaction mixture was shaken another 1 hh under hydrogen atmosphere. The mixture was filtered through Celite. The pad of Celite was washed with MeOH and the resulting filtrate was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (hexane/(CH2Cl2-MeOH 19:1) 50-100% (CH2Cl2-MeOH 19:1)) to afford the title product as yellow solid. tR: 0.29 min (LC-MS 2); ESI-MS: 163 [M+H]+ (LC-MS 2); TLC (CH2Cl2-MeOH 9:1) Rf=0.26; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.43 (s, 3H) 2.54 (s, 3H) 5.05 (br. s, 2H) 6.75 (br. s, 1H) 7.18 (br. s, 1H).
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
Reactant of Route 5
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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